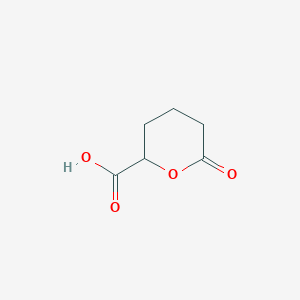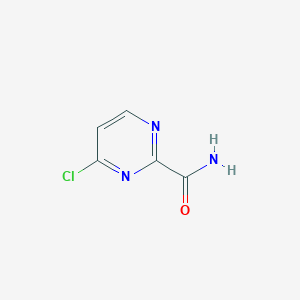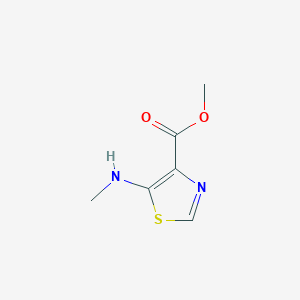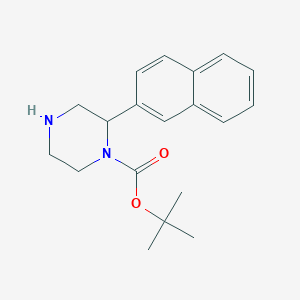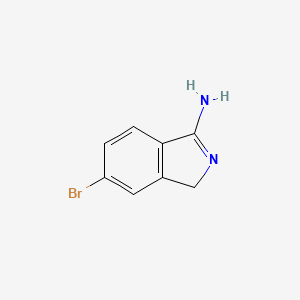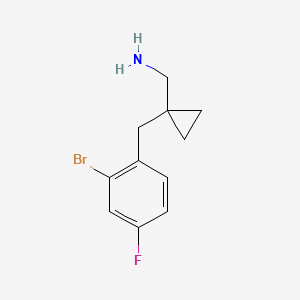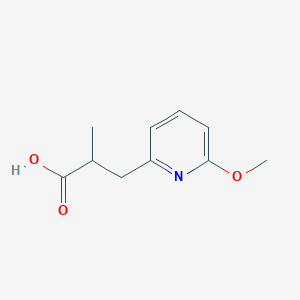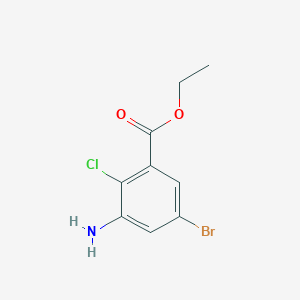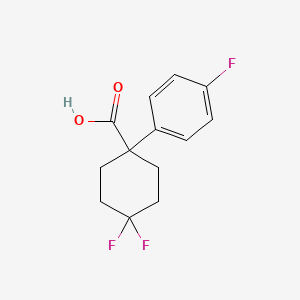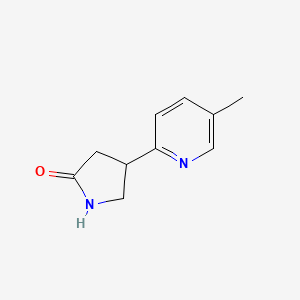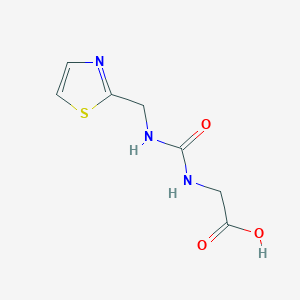
((Thiazol-2-ylmethyl)carbamoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Thiazol-2-ylmethyl)carbamoyl)glycine is a chemical compound with the molecular formula C7H9N3O3S and a molecular weight of 215.23 g/mol . This compound is characterized by the presence of a thiazole ring, a carbamoyl group, and a glycine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Thiazol-2-ylmethyl)carbamoyl)glycine typically involves the reaction of thiazole derivatives with glycine in the presence of carbamoylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
((Thiazol-2-ylmethyl)carbamoyl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiazole ring or the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
((Thiazol-2-ylmethyl)carbamoyl)glycine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((Thiazol-2-ylmethyl)carbamoyl)glycine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ((Thiazol-2-ylmethyl)carbamoyl)alanine
- ((Thiazol-2-ylmethyl)carbamoyl)serine
- ((Thiazol-2-ylmethyl)carbamoyl)valine
Uniqueness
((Thiazol-2-ylmethyl)carbamoyl)glycine is unique due to its specific combination of a thiazole ring, a carbamoyl group, and a glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific scientific studies.
Properties
Molecular Formula |
C7H9N3O3S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C7H9N3O3S/c11-6(12)4-10-7(13)9-3-5-8-1-2-14-5/h1-2H,3-4H2,(H,11,12)(H2,9,10,13) |
InChI Key |
HKCOZMZSPICZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CNC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


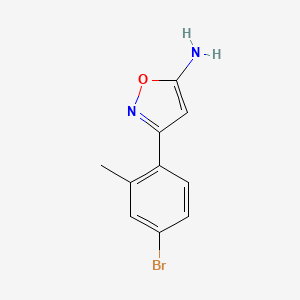
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
